1-Adamantanemethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

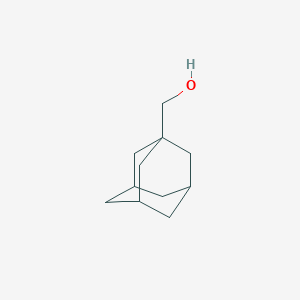

Structure

3D Structure

Properties

IUPAC Name |

1-adamantylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVGOOIANLZFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227818 | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-71-8 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Adamantanemethanol physical and chemical properties

An In-depth Technical Guide to 1-Adamantanemethanol: Physical and Chemical Properties for Researchers and Drug Development Professionals

Introduction

This compound is a key organic compound featuring a distinctive tricyclic aliphatic cage structure known as adamantane (B196018), with a hydroxymethyl group attached at a bridgehead position. This unique structural motif imparts high thermal stability, rigidity, and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.[1] Its derivatives have garnered significant interest in drug discovery, notably in the development of histone deacetylase (HDAC) inhibitors for cancer therapy.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with relevant experimental details for researchers and drug development professionals.

Physical Properties of this compound

This compound is a white crystalline solid at room temperature.[1][2][3] The rigid adamantane core contributes to its high melting point and thermal stability.[1] It is generally insoluble in water but shows good solubility in various organic solvents.[1][4][5]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O | [2][6][7][8] |

| Molecular Weight | 166.26 g/mol | [2][6][7][8] |

| Appearance | White crystalline powder | [1][2][3] |

| Melting Point | 114-118 °C | [2][3][4][5][6][9] |

| Boiling Point | ~234.5 - 263.1 °C at 760 mmHg | [2][3][6][7][9] |

| Density | ~0.88 - 1.088 g/cm³ | [2][3][6][9] |

| Water Solubility | Insoluble | [1][2][6] |

| Organic Solvent Solubility | Soluble in methanol (B129727), ethanol, hexane, acetone, and dichloromethane.[1][4][5] | |

| Flash Point | 123.4 °C | [3][9] |

| Refractive Index | ~1.5000 (estimate) | [2][6] |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value | Reference |

| CAS Registry Number | 770-71-8 | [1][2][6][7][8] |

| InChI Key | MDVGOOIANLZFCP-UHFFFAOYSA-N | [2][5][8] |

| SMILES | C1C2CC3CC1CC(C2)(C3)CO | [2][5] |

| ¹H NMR Spectrum | Key shifts at approximately 3.19, 1.98, 1.69, and 1.51 ppm.[10] | |

| ¹³C NMR Spectrum | Data available in spectral databases. | [11] |

| Infrared Spectrum | Authentic spectra confirm the presence of hydroxyl and alkyl groups.[4][5] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two main structural features: the stable adamantane cage and the reactive primary alcohol group. The bulky adamantane moiety provides significant steric hindrance, which can influence the reactivity of the hydroxyl group.[1]

Key chemical reactions include:

-

Esterification and Etherification: The hydroxyl group readily undergoes reactions typical of primary alcohols to form esters and ethers. For example, it is used to synthesize (1-adamantyl)methyl glycidyl (B131873) ether, a monomer for polymerization.[2][3]

-

Complex Formation: It can act as a guest molecule, forming inclusion complexes with host molecules like β-cyclodextrin.[2]

-

Nucleophilic Substitution: It serves as a nucleophile in reactions such as the synthesis of 3,4,5,6-tetra-(1-adamantylmethoxy)phthalonitrile from 3,4,5,6-tetrafluorophthalonitrile.[2]

A significant application of its chemical properties is its use as a key reagent in the synthesis of novel drug candidates.[2]

Applications in Drug Development

The lipophilic and rigid nature of the adamantane cage makes it a desirable scaffold in drug design. It can enhance the metabolic stability and improve the pharmacokinetic profile of a drug molecule. This compound is a crucial starting material for the synthesis of:

-

Histone Deacetylase (HDAC) Inhibitors: It is used to synthesize adamantane-based HDAC inhibitors, which are being investigated for the treatment of cancer.[2][3] The adamantane group often serves as the "cap" region of the inhibitor, which interacts with the surface of the enzyme.

-

Antiviral Agents: Adamantane derivatives, such as Amantadine, have been used as antiviral drugs. This compound provides a scaffold for creating new antiviral compounds.

-

Polymer Chemistry: It is used to create versatile building blocks for living polymerization processes.[2][3]

Experimental Protocols

Purification by Recrystallization

A common method for purifying this compound is recrystallization, which is effective for obtaining a high-purity crystalline product.

Methodology:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent system, such as a mixture of methanol and water, with heating.[2] Alternatively, diethyl ether can be used.[2]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Washing (if using a non-polar solvent): If dissolved in a solvent like diethyl ether, wash the solution with 0.1N NaOH (aq) followed by water to remove any acidic impurities.[2]

-

Drying: Dry the organic solution over an anhydrous drying agent, such as CaCl₂.[2]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualization of Synthetic Application

The following diagram illustrates the role of this compound as a foundational building block in a generalized synthetic workflow for producing adamantane-based drug candidates, such as HDAC inhibitors.

Caption: Synthetic pathway from this compound to a drug candidate.

Conclusion

This compound is a compound with a unique combination of physical and chemical properties derived from its rigid adamantane core. Its high stability, defined three-dimensional structure, and chemical functionality make it an invaluable tool for researchers in organic synthesis and a highly sought-after scaffold in modern drug discovery. A thorough understanding of its properties is essential for its effective application in the development of next-generation therapeutics and advanced materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 770-71-8 [chemicalbook.com]

- 3. 1-Adamantane Methanol CAS 770-71-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound, 99% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. CAS 770-71-8 | this compound - Synblock [synblock.com]

- 8. This compound [webbook.nist.gov]

- 9. 1-Adamantane Methanol, CAS No. 770-71-8 - iChemical [ichemical.com]

- 10. This compound(770-71-8) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 1-Adamantanemethanol (CAS 770-71-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Adamantanemethanol (B50818) (CAS 770-71-8), a key building block in modern medicinal chemistry and material science. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, with a particular focus on its role as a precursor in the development of histone deacetylase (HDAC) inhibitors. Detailed experimental methodologies and data are presented to support further research and development efforts.

Chemical and Physical Properties

This compound is a white crystalline powder with a unique tricyclic cage structure that imparts desirable properties such as high thermal stability and lipophilicity. These characteristics make it a valuable moiety in drug design, influencing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 770-71-8 | |

| Molecular Formula | C₁₁H₁₈O | |

| Molecular Weight | 166.26 g/mol | |

| Appearance | White crystalline powder | [2] |

| Melting Point | 114-117 °C | [3] |

| Boiling Point | 263.1 °C at 760 mmHg | [2] |

| Density | 1.088 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in methanol. | [3] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The following tables summarize key spectral data.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.2 | s | 2H | -CH₂OH |

| ~1.7 | m | 6H | Adamantane (B196018) CH₂ |

| ~1.6 | m | 6H | Adamantane CH₂ |

| ~1.5 | m | 3H | Adamantane CH |

Table 3: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~70 | -CH₂OH |

| ~40 | Adamantane quaternary C |

| ~37 | Adamantane CH |

| ~28 | Adamantane CH₂ |

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | O-H stretch (alcohol) |

| ~2900 | C-H stretch (alkane) |

| ~1030 | C-O stretch (primary alcohol) |

Table 5: Mass Spectrometry (MS) Data

| m/z | Assignment |

| 166 | [M]⁺ |

| 135 | [M - CH₂OH]⁺ |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 1-adamantanecarboxylic acid.

Experimental Protocol: Reduction of 1-Adamantanecarboxylic Acid with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the reduction of 1-adamantanecarboxylic acid to this compound using the powerful reducing agent, lithium aluminum hydride.[4]

Materials:

-

1-Adamantanecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether is prepared.

-

A solution of 1-adamantanecarboxylic acid (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred and heated at reflux for 4-6 hours to ensure the completion of the reaction.

-

The reaction is then cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by water.

-

The mixture is then acidified with 10% sulfuric acid to dissolve the aluminum salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hexane (B92381) or methanol/water) to afford pure this compound as a white crystalline solid.

Synthesis workflow for this compound.

Applications in Drug Development and Material Science

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules and functional materials.

Precursor for Histone Deacetylase (HDAC) Inhibitors

The adamantane cage is a privileged scaffold in medicinal chemistry, and this compound is a key starting material for the synthesis of adamantane-based HDAC inhibitors. These inhibitors are a promising class of anti-cancer agents. The bulky, lipophilic adamantyl group can interact with the cap region of the HDAC active site, contributing to the potency and selectivity of the inhibitor.[5][6]

General Mechanism of HDAC Inhibition: Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, repressing gene transcription. In cancer cells, the overexpression of certain HDACs can lead to the silencing of tumor suppressor genes. HDAC inhibitors block the active site of these enzymes, leading to the accumulation of acetylated histones, reactivation of tumor suppressor gene expression, and ultimately, cell cycle arrest and apoptosis in cancer cells.

HDAC inhibition by adamantane-based compounds.

Synthesis of (1-Adamantyl)methyl Glycidyl (B131873) Ether

This compound is a precursor to (1-adamantyl)methyl glycidyl ether, a monomer used in the synthesis of specialized polymers with tailored thermal and solubility properties.

Experimental Protocol: Synthesis of (1-Adamantyl)methyl Glycidyl Ether

This procedure involves the reaction of this compound with epichlorohydrin (B41342) in the presence of a phase-transfer catalyst.

Materials:

-

This compound

-

Epichlorohydrin

-

Sodium hydroxide (B78521)

-

Tetrabutylammonium (B224687) bromide (TBAB)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

A mixture of this compound (1 equivalent), powdered sodium hydroxide (2 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in toluene is stirred at room temperature.

-

Epichlorohydrin (1.5 equivalents) is added dropwise to the mixture.

-

The reaction mixture is then heated to 80°C and stirred for 12-16 hours.

-

After cooling to room temperature, the mixture is filtered to remove inorganic salts.

-

The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica (B1680970) gel to afford (1-adamantyl)methyl glycidyl ether.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in both medicinal chemistry and material science. Its rigid, lipophilic adamantane core provides a unique structural motif for the design of novel therapeutics, particularly HDAC inhibitors. The synthetic protocols and detailed property data provided in this guide serve as a valuable resource for researchers engaged in the exploration and utilization of this important compound.

References

- 1. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. RU2068836C1 - Method of synthesis of 1-hydroxyadamantane - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of adamantane based highly potent HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Adamantanemethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Adamantanemethanol, a key derivative of adamantane (B196018). Due to its unique structural properties, including a rigid cage-like framework, this compound and its related compounds are of significant interest in medicinal chemistry and materials science.[1][2][3] The adamantane moiety enhances lipophilicity and metabolic stability, making it a valuable building block in drug design and delivery systems.[2][4]

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O | [1][5][6][7] |

| Molecular Weight | 166.26 g/mol | [7] |

| CAS Number | 770-71-8 | [1][5][7] |

| Appearance | White to off-white crystalline solid/powder | [1][8] |

| Melting Point | 115-118°C | [8] |

| Boiling Point | 263.1°C at 760 mmHg | [8] |

| Density | 1.088 g/cm³ | [8] |

| Synonyms | (Adamantan-1-yl)methanol, 1-Adamantylmethanol, 1-Hydroxymethyladamantane | [5][9][8] |

Experimental Protocols: Synthesis of Adamantane Derivatives

Detailed experimental protocols for the synthesis of adamantane derivatives are crucial for researchers. While a specific protocol for the direct synthesis of this compound is not provided, the following procedure for the synthesis of 1-Adamantanol from Adamantane illustrates a common method for functionalizing the adamantane cage at a tertiary position, which is a foundational step for further derivatization to compounds like this compound.

Synthesis of 1-Adamantanol via "Dry Ozonation"

This method provides a good yield for the hydroxylation of the tertiary C-H bonds of adamantane.

Materials:

-

Adamantane

-

Ozone-enriched oxygen

-

Ethyl acetate

Procedure:

-

Preparation of Adamantane-Silica Gel Mixture:

-

Dissolve adamantane in pentane in a round-bottomed flask containing silica gel.

-

Remove the pentane via rotary evaporation at room temperature under reduced pressure.

-

Continue to rotate the dry silica gel for an additional 2 hours to ensure even coating of adamantane on the silica gel.

-

-

Ozonation:

-

Transfer the adamantane-silica gel mixture to an ozonation vessel and cool to -78 °C using a dry ice/isopropanol bath.[10]

-

Caution: Ozone is toxic and potentially explosive. This procedure should be carried out in an efficient fume hood behind a suitable protective shield.

-

Pass a stream of ozone-enriched oxygen through the vessel for approximately 2 hours, or until the silica gel turns a deep blue color.[10]

-

Remove the cooling bath and allow the vessel to warm to room temperature while purging with a stream of oxygen to remove excess ozone.[10]

-

-

Product Elution and Purification:

Logical Workflow: Role in Drug Development

The following diagram illustrates a conceptual workflow for the utilization of this compound in the drug development process, from initial synthesis to the generation of lead compounds.

Caption: Workflow for this compound in Drug Discovery.

This diagram outlines the progression from this compound as a starting material to the development of a lead compound. The process involves chemical modification to create a library of derivatives, which then undergo high-throughput screening to identify biologically active "hits." Subsequent lead optimization through structure-activity relationship (SAR) studies refines these hits into lead compounds, which are then subjected to ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling in preclinical studies. The unique properties of the adamantane core can impart favorable characteristics such as increased metabolic stability and bioavailability to the resulting drug candidates.[12]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound, 99% | Fisher Scientific [fishersci.ca]

- 8. alfa-labotrial.com [alfa-labotrial.com]

- 9. Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | C11H18O | CID 64556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. What are the reduction products of 1 - adamantane methanol? - Blog [rongyaobio.com]

1-Adamantanemethanol solubility in organic solvents

An In-depth Technical Guide to the Solubility of 1-Adamantanemethanol (B50818) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a key building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document consolidates qualitative information and presents a detailed experimental protocol for the precise determination of its solubility in various organic solvents.

Introduction to this compound

This compound (C₁₁H₁₈O) is a white crystalline solid at room temperature, characterized by a rigid, cage-like adamantane (B196018) core with a hydroxymethyl group. This unique structure imparts high thermal stability and significant steric hindrance.[1] Its lipophilic adamantane cage combined with a polar hydroxyl group results in a distinct solubility profile, making it sparingly soluble in water but readily soluble in many common organic solvents.[1] This solubility is a critical parameter in its application as a reagent in the synthesis of a variety of compounds, including histone deacetylase (HDAC) inhibitors and building blocks for polymers.[2]

Qualitative and Predicted Solubility Profile

Based on the principle of "like dissolves like," the bulky, nonpolar adamantane core of this compound dictates its favorable solubility in nonpolar and weakly polar organic solvents. The presence of the hydroxyl group also allows for hydrogen bonding, contributing to its solubility in polar protic solvents.

Table 1: Summary of Qualitative and Predicted Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Citation |

| Alcohols | Methanol | Soluble (almost transparent) | [1][2][3] |

| Ethanol | Soluble | [1][4] | |

| Ketones | Acetone | Soluble | [1] |

| Halogenated Hydrocarbons | Dichloromethane | Soluble | [1] |

| Aliphatic Hydrocarbons | Hexane | Soluble | [4] |

| Ethers | Diethyl Ether | Soluble | [2] |

| Aqueous | Water | Insoluble | [1][2][3][4] |

Note: The term "soluble" in this context is qualitative. For precise applications, experimental determination of quantitative solubility is essential.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data for this compound, the isothermal shake-flask method followed by gravimetric analysis is a robust and widely applicable technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven or vacuum desiccator

-

Glassware (beakers, funnels, etc.)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium. The time required may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed, dry volumetric flask or beaker to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the flask or beaker containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator or a drying oven set to a temperature below the melting point of this compound (114-117 °C) can be used.

-

Once the solvent is completely removed, place the container with the solid residue in a vacuum desiccator to ensure all residual solvent is removed.

-

Weigh the container with the dry this compound residue until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the residue.

-

Calculate the volume of the solvent in the aliquot taken.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Role in Drug Development and Synthesis

The adamantane cage is a valuable pharmacophore in drug design due to its rigid, lipophilic nature, which can enhance a drug's metabolic stability and ability to cross the blood-brain barrier.[1] this compound serves as a crucial starting material in the synthesis of more complex adamantane derivatives.[5][6][7] Its solubility in a range of organic solvents is a key factor in its utility as a reactant, allowing for homogeneous reaction conditions in various synthetic transformations. Furthermore, understanding its solubility is important in the context of drug delivery systems, where adamantane derivatives are used as anchors in liposomes or as guest molecules in cyclodextrin-based formulations.[8][9][10] The predictable solubility of this compound in organic solvents facilitates its use in these advanced applications.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 770-71-8 [chemicalbook.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-Adamantanemethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 1-Adamantanemethanol, a key building block in medicinal chemistry and materials science. The document details its physical characteristics, presents experimental data in a structured format, and outlines the methodologies for determining these critical parameters.

Physicochemical Data of this compound

This compound is a white crystalline powder that is insoluble in water but soluble in organic solvents such as hexane (B92381) and ethyl alcohol.[1] Its key physical properties are summarized in the table below.

| Property | Value | Source |

| Melting Point | 114-117 °C | [2][3] |

| 115.0°C to 118.0°C | [1] | |

| Boiling Point | 234.5°C (rough estimate) | [2] |

| 263.1 °C at 760 mmHg | [3][4] | |

| Molecular Formula | C11H18O | [1][2][4] |

| Molecular Weight | 166.26 g/mol | [1][2][4] |

| CAS Number | 770-71-8 | [1][2] |

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid organic compound like this compound.

The melting point of a crystalline solid is a critical indicator of its purity.[5][6] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[5] The presence of impurities will generally lead to a depression and broadening of the melting point range.[5][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground using a clean, dry mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of approximately 2-3 mm.[7] To further compact the sample, the capillary tube can be dropped through a longer glass tube onto a hard surface.[7][8]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: A rapid heating rate (10-20 °C/min) is initially used to obtain an approximate melting range.[8]

-

Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool to at least 20°C below the approximate melting point. The sample is then heated at a much slower rate (1-2 °C/min) to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[5][8]

-

Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]

Apparatus:

-

Thiele tube or oil bath setup

-

Thermometer

-

Small test tube (e.g., ignition tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid for heating bath (e.g., mineral oil or paraffin (B1166041) oil)

Procedure:

-

Sample Preparation: A few milliliters of the liquid to be tested (in this case, molten this compound or a solution in a high-boiling solvent) are placed into the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[9]

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube or an oil bath.[9]

-

Heating: The heating bath is heated gently and steadily. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation: Upon further heating, the vapor of the sample will enter the capillary tube, causing the rate of bubbling to increase significantly. The heating is then discontinued.

-

Data Recording: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9] This is the point where the vapor pressure of the sample equals the external pressure.

Workflow and Logic Diagrams

The following diagrams illustrate the logical workflow for the determination of the melting point and a conceptual diagram of the apparatus setup for boiling point determination.

Caption: Logical workflow for melting point determination.

Caption: Conceptual setup for boiling point determination.

References

- 1. This compound, 99% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. 1-Adamantane Methanol, CAS No. 770-71-8 - iChemical [ichemical.com]

- 4. CAS 770-71-8 | this compound - Synblock [synblock.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Synthesis of 1-Adamantanemethanol from Adamantane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant and most reliable method for the synthesis of 1-adamantanemethanol (B50818), a valuable building block in medicinal chemistry and materials science, starting from the readily available hydrocarbon, adamantane (B196018). The synthesis is a multi-step process involving the initial carboxylation of adamantane to yield 1-adamantanecarboxylic acid, followed by the reduction of the carboxylic acid to the desired this compound.

This guide details the experimental protocols for each key transformation, presents quantitative data in a structured format for clarity, and includes visualizations of the synthetic pathway and experimental workflow to aid in comprehension and practical application.

Overview of the Synthetic Strategy

Direct, single-step synthesis of this compound from adamantane is not a commonly reported or high-yielding method. The most robust and well-documented approach is a two-step synthesis:

-

Carboxylation of Adamantane: The Koch-Haaf reaction is the method of choice for the efficient and selective carboxylation of adamantane at one of its tertiary bridgehead positions to produce 1-adamantanecarboxylic acid. This reaction utilizes formic acid as the source of carbon monoxide in the presence of a strong acid, such as sulfuric acid.

-

Reduction of 1-Adamantanecarboxylic Acid: The resulting carboxylic acid is then reduced to this compound. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, converting the carboxyl group to a hydroxymethyl group.[1][2][3][4]

The overall transformation can be visualized as follows:

Experimental Protocols

Step 1: Synthesis of 1-Adamantanecarboxylic Acid via Koch-Haaf Reaction

This protocol is adapted from a well-established procedure in Organic Syntheses.[5]

Materials:

-

Adamantane

-

96% Sulfuric acid

-

Carbon tetrachloride

-

98% Formic acid

-

t-Butyl alcohol

-

Crushed ice

-

15N Ammonium (B1175870) hydroxide

-

12N Hydrochloric acid

-

Anhydrous sodium sulfate (B86663)

-

Methanol

Equipment:

-

1-L three-necked flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Gas-outlet tube

-

Ice bath

-

Büchner funnel with a coarse fritted disk

-

Steam bath

Procedure:

-

In a 1-L three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas-outlet tube, combine 470 g (255 ml) of 96% sulfuric acid, 100 ml of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.

-

Cool the well-stirred mixture to 17–19°C in an ice bath and add 1 ml of 98% formic acid.

-

Prepare a solution of 29.6 g (38 ml, 0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid. Add this solution dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25°C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes.

-

Pour the reaction mixture onto 700 g of crushed ice.

-

Separate the layers and extract the upper aqueous acid layer with three 100-ml portions of carbon tetrachloride.

-

Combine the carbon tetrachloride layers and wash with 110 ml of 15N ammonium hydroxide.

-

Collect the resulting crystalline ammonium 1-adamantanecarboxylate by filtration using a Büchner funnel.

-

Wash the salt with 20 ml of cold acetone and then suspend it in 250 ml of water.

-

Acidify the suspension with 25 ml of 12N hydrochloric acid and extract with 100 ml of chloroform.

-

Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent on a steam bath to yield the crude 1-adamantanecarboxylic acid.

-

Recrystallize the crude product from a mixture of methanol and water to obtain pure 1-adamantanecarboxylic acid.

Step 2: Reduction of 1-Adamantanecarboxylic Acid to this compound

This is a representative protocol for the reduction of a carboxylic acid using lithium aluminum hydride (LiAlH₄).[1][2][3][4][6]

Materials:

-

1-Adamantanecarboxylic acid

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Ethyl acetate

-

10% Sulfuric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Dry three-necked flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Heating mantle

Procedure:

-

In a dry three-necked flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and a dropping funnel, suspend a calculated amount of lithium aluminum hydride (typically a 1.5 to 2-fold molar excess relative to the carboxylic acid) in anhydrous diethyl ether or THF.

-

Dissolve the 1-adamantanecarboxylic acid in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An ice bath can be used to control the initial exothermic reaction.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

-

Acidify the mixture by the slow addition of 10% sulfuric acid until the precipitated aluminum salts dissolve.

-

Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound from adamantane.

| Step 1: Carboxylation of Adamantane | |

| Reaction | Koch-Haaf Reaction |

| Starting Material | Adamantane |

| Product | 1-Adamantanecarboxylic Acid |

| Key Reagents | Formic acid, t-butyl alcohol, Sulfuric acid |

| Reaction Time | 2-3 hours |

| Reaction Temperature | 17-25°C |

| Yield | 67-72%[5] |

| Step 2: Reduction of 1-Adamantanecarboxylic Acid | |

| Reaction | Reduction of Carboxylic Acid |

| Starting Material | 1-Adamantanecarboxylic Acid |

| Product | This compound |

| Key Reagents | Lithium Aluminum Hydride (LiAlH₄) |

| Reaction Time | Varies (typically a few hours) |

| Reaction Temperature | Room temperature to reflux |

| Yield | Generally high (specific yield depends on scale and purification) |

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

References

The Advent of a Key Building Block: A Technical Guide to the Discovery and History of 1-Adamantanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 1-adamantanemethanol (B50818), a pivotal building block in medicinal chemistry and materials science. Stemming from the fascinating history of adamantane (B196018) itself, the synthesis of this compound marked a significant step in the functionalization of this unique cage-like hydrocarbon. This document details the primary synthetic routes, including the widely employed Koch-Haaf carboxylation followed by reduction, and the alternative Grignard reaction pathway. Detailed experimental protocols, quantitative data, and key physical and spectroscopic properties are presented to serve as a valuable resource for researchers.

Introduction: The Dawn of Adamantane Chemistry

The story of this compound is intrinsically linked to the discovery of its parent compound, adamantane. First isolated from petroleum in 1933, the tricyclic alkane adamantane (C₁₀H₁₆) captivated chemists with its rigid, diamondoid structure.[1] However, it was not until the mid-20th century that practical synthetic methods were developed, largely credited to the work of chemists like Vladimir Prelog and Paul von Ragué Schleyer.[1] This breakthrough opened the door to the exploration of adamantane derivatives and their potential applications. The unique physicochemical properties of the adamantyl group—bulkiness, high lipophilicity, and metabolic stability—quickly made it a desirable pharmacophore in drug design.

The synthesis of this compound, a primary alcohol derivative, was a logical and crucial step in expanding the synthetic utility of the adamantane scaffold. It provided a versatile handle for the introduction of the adamantyl moiety into a wide array of molecules through esterification, etherification, and other reactions involving a primary alcohol. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis emerged as a key development during the broader exploration of adamantane chemistry in the mid-20th century.[2]

Synthetic Pathways to this compound

Two principal synthetic routes have been established for the preparation of this compound. The most common and industrially viable method involves the formation and subsequent reduction of 1-adamantanecarboxylic acid. An alternative approach utilizes the Grignard reaction of a 1-haloadamantane with formaldehyde (B43269).

The Koch-Haaf Carboxylation Route

This robust two-step synthesis is the most frequently employed method for producing this compound. It begins with the carboxylation of adamantane via the Koch-Haaf reaction to yield 1-adamantanecarboxylic acid, which is then reduced to the target alcohol.

The Koch-Haaf reaction provides an efficient method for the direct carboxylation of the adamantane bridgehead position.

Experimental Protocol:

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet is charged with adamantane and concentrated sulfuric acid.

-

Reagents: Adamantane, concentrated sulfuric acid, and formic acid.

-

Procedure: To a stirred solution of adamantane in concentrated sulfuric acid, formic acid is added dropwise at a controlled temperature (typically below 20°C). The reaction mixture is stirred for several hours.

-

Workup: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude 1-adamantanecarboxylic acid. The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization.

-

Yield: This reaction typically proceeds with good to excellent yields, often exceeding 80%.

The carboxylic acid is readily reduced to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is used.

-

Reagents: 1-Adamantanecarboxylic acid, lithium aluminum hydride (LiAlH₄), and an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF).

-

Procedure: A solution of 1-adamantanecarboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in THF at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.

-

Workup: The reaction is carefully quenched by the sequential slow addition of water, followed by an aqueous sodium hydroxide (B78521) solution, and then more water. The resulting precipitate is filtered off, and the organic layer is separated. The solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The product can be purified by recrystallization from a suitable solvent (e.g., methanol or hexane) or by column chromatography.

The Grignard Reaction Route

An alternative synthesis involves the formation of a 1-adamantyl Grignard reagent, which then reacts with formaldehyde. This method is generally more challenging due to the steric hindrance at the bridgehead position of adamantane, which can make the formation of the Grignard reagent difficult.

Experimental Protocol:

-

Reaction Setup: All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere.

-

Reagents: 1-Bromoadamantane, magnesium turnings, and anhydrous THF.

-

Procedure for Grignard Formation: Magnesium turnings are activated (e.g., with a small crystal of iodine) in anhydrous THF. A solution of 1-bromoadamantane in THF is then added slowly. The reaction may require gentle heating to initiate and is often sluggish.

-

Reaction with Formaldehyde: The freshly prepared Grignard reagent is then added to a source of anhydrous formaldehyde (e.g., paraformaldehyde that has been thermally depolymerized) at low temperature.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

-

Purification: Purification is typically achieved through recrystallization or column chromatography.

Quantitative Data and Physical Properties

The following tables summarize key quantitative data for the synthesis and physical properties of this compound.

Table 1: Comparison of Synthetic Routes

| Feature | Koch-Haaf Carboxylation Route | Grignard Reaction Route |

| Starting Material | Adamantane | 1-Bromoadamantane |

| Key Intermediates | 1-Adamantanecarboxylic Acid | 1-Adamantylmagnesium Bromide |

| Overall Yield | Generally high (>70%) | Variable, often lower due to difficulties in Grignard formation |

| Scalability | Readily scalable | More challenging to scale up |

| Reagent Considerations | Requires strong acids (H₂SO₄) and a powerful reducing agent (LiAlH₄) | Requires strictly anhydrous conditions and handling of a reactive organometallic intermediate |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol |

| Appearance | White to off-white crystalline solid[2] |

| Melting Point | 114-117 °C[3] |

| Boiling Point | ~263 °C at 760 mmHg (decomposes) |

| Solubility | Insoluble in water; soluble in methanol, ethanol, acetone, and dichloromethane[2] |

| ¹H NMR (CDCl₃, δ) | ~1.5 (m, 6H), ~1.65 (m, 6H), ~2.0 (m, 3H), 3.25 (s, 2H), ~1.4 (s, 1H, OH) |

| ¹³C NMR (CDCl₃, δ) | ~28.5, 36.5, 39.5, 40.5, 75.5 |

| IR (KBr, cm⁻¹) | ~3300 (O-H stretch), ~2900 (C-H stretch), ~1020 (C-O stretch) |

| Mass Spectrum (m/z) | 166 (M⁺), 135 (M⁺ - CH₂OH) |

Conclusion

The development of synthetic routes to this compound was a pivotal moment in the history of adamantane chemistry, transforming the hydrocarbon cage into a versatile functionalized building block. While the Koch-Haaf carboxylation followed by reduction remains the most practical and widely used method, the Grignard route offers an alternative pathway. This guide provides researchers, scientists, and drug development professionals with a thorough understanding of the historical context, detailed synthetic protocols, and key data associated with this compound, facilitating its continued application in the design and synthesis of novel molecules with unique properties and functions.

References

Structural Analysis and Conformation of 1-Adamantanemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Adamantanemethanol (B50818), a key derivative of the rigid adamantane (B196018) cage structure, presents significant interest in medicinal chemistry and materials science due to its unique physicochemical properties. This technical guide provides an in-depth analysis of its three-dimensional structure and conformational behavior. We delve into the experimental and computational methodologies employed for its characterization, with a focus on X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. This document summarizes key structural data, details experimental protocols, and presents a logical workflow for the structural elucidation of this important molecule.

Introduction

Adamantane and its derivatives are characterized by a rigid, strain-free, and highly symmetrical diamondoid cage structure. The introduction of a hydroxymethyl group at the 1-position to form this compound imparts polarity and the ability to form hydrogen bonds, significantly influencing its solid-state packing and solution-state conformation. A thorough understanding of its structural features is paramount for its application in drug design, where the adamantyl moiety can serve as a lipophilic anchor, and in the development of novel materials.

Crystalline Structure and Polymorphism

This compound is known to exhibit polymorphism, existing in at least two different crystalline forms below its melting point of approximately 389.5 K.[1][2] These phases, designated as Phase I (higher temperature) and Phase II (lower temperature), have been characterized by single-crystal and powder X-ray diffraction, as well as differential thermal analysis.[1][2]

Phase I: Orthorhombic System

At temperatures above 272 K and below its melting point, this compound crystallizes in an orthorhombic system.[1][2] A key feature of this phase is the statistical disorder of the hydrogen atom of the hydroxyl group.[3][4]

Phase II: Monoclinic System

Below approximately 272 K, this compound undergoes a continuous order-disorder phase transition to a monoclinic system.[1][2][4] This transition is characterized by a more ordered arrangement of the molecules within the crystal lattice.[3]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for the two phases of this compound.

| Parameter | Phase I (Orthorhombic) | Phase II (Monoclinic) |

| Temperature | 275 K | 90 K |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pnnm | P2₁/n |

| Z | 12 | 12 |

| Z' | 1.5 | 3 |

Data sourced from Crystal Growth & Design.[1][2]

Hydrogen Bonding Network

The presence of the hydroxyl group in this compound facilitates the formation of extensive hydrogen bonding networks, which are the primary drivers for its crystal packing and polymorphism.

In Phase I, the structure consists of a three-dimensional hydrogen bond network.[1][3] The intermolecular O···O distances of the hydrogen bonds are between 2.628 Å and 2.644 Å, with O–H···O angles ranging from 154° to 158°.[1][3] These values are indicative of strong hydrogen bonds.[1] In Phase II, the hydrogen bonds are slightly shorter and therefore stronger, with O···O distances of 2.587 Å and 2.604 Å, and O-H···O angles of 171° and 172°.[3]

Experimental Protocols

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and unit cell parameters.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation from an appropriate solvent, such as methanol (B129727).

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to the desired temperature (e.g., 275 K for Phase I or 90 K for Phase II) in a stream of cold nitrogen gas. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms, particularly those of the adamantyl cage, are often placed in calculated positions and refined using a riding model. The hydroxyl hydrogen atom may be located from the difference Fourier map.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and conformation in solution.

Methodology:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired. The spectrum of this compound typically shows distinct signals for the protons of the adamantyl cage and the methylene (B1212753) protons of the -CH₂OH group.[5] The chemical shifts and coupling constants provide information about the electronic environment and connectivity of the protons.

-

¹³C NMR Spectroscopy: A one-dimensional carbon-13 NMR spectrum is acquired to identify the number of unique carbon environments. Due to the symmetry of the adamantane cage, a limited number of signals are expected.

-

Two-Dimensional NMR (e.g., COSY, HSQC): To aid in the definitive assignment of proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be performed.

Conformational Analysis

The rigid adamantane cage significantly restricts the conformational freedom of this compound. The primary conformational flexibility arises from the rotation around the C-C and C-O single bonds of the hydroxymethyl substituent. Computational methods, such as Density Functional Theory (DFT), can be employed to determine the most stable conformation of the methanol group relative to the adamantane cage.[6]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the structural analysis of this compound.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural analysis of this compound reveals a fascinating interplay of a rigid hydrocarbon cage and the directing effects of hydrogen bonding. Its polymorphism is a direct consequence of this interplay. The methodologies outlined in this guide, combining experimental techniques like X-ray diffraction and NMR spectroscopy with computational analysis, provide a robust framework for the comprehensive characterization of this and similar adamantane derivatives. Such detailed structural knowledge is indispensable for the rational design of new therapeutic agents and advanced materials.

References

A Technical Guide to 1-Adamantanemethanol: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantanemethanol, a key building block in organic synthesis and drug discovery, is a derivative of adamantane (B196018) characterized by a hydroxymethyl group attached to the adamantane cage. Its rigid, three-dimensional structure imparts unique physicochemical properties to molecules, making it a valuable synthon in the development of novel therapeutics, polymers, and advanced materials. This technical guide provides an in-depth overview of the commercial landscape for this compound, focusing on supplier information, available purities, and the analytical methodologies crucial for its quality control.

Commercial Suppliers and Purity Levels

A variety of chemical suppliers offer this compound, with purity levels typically ranging from 98% to over 99%. The choice of supplier may depend on the required purity for a specific application, with higher purity grades being essential for pharmaceutical research and development. The following table summarizes a selection of commercial suppliers and their stated purities for this compound.

| Supplier | Stated Purity | Analysis Method |

| Thermo Scientific Chemicals | 98% | >97.5% (GC)[1] |

| Thermo Scientific Chemicals | 99% | Not specified |

| TCI America | ≥99.0% | GC[2] |

| Pharmacy Research | ≥99.0% | Not specified[3] |

| Synblock | NLT 98% | HPLC, NMR[4] |

| LookChem | >99.0% | GC[5] |

| Naarini | NLT 98% | HPLC[6] |

Quality Control and Purity Analysis

Ensuring the purity of this compound is critical for its successful application in research and development. The most common analytical techniques for purity assessment are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While specific, validated methods for this compound are not always publicly available, protocols for similar adamantane derivatives provide a strong framework for its analysis.

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a representative method for the purity analysis of this compound, based on established procedures for adamantane derivatives.

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of 1 mg/mL.

-

For analysis, dilute this stock solution to a working concentration of approximately 100 µg/mL with the same solvent.

-

Filter the final solution through a 0.45 µm syringe filter before injection.[7]

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.[7]

-

Column: HP-5MS (or equivalent non-polar column), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[7]

-

Carrier Gas: Helium, at a constant flow of 1.0 mL/min.[7]

-

Inlet Temperature: 250 °C.[7]

-

Injection Volume: 1 µL.[7]

-

Injection Mode: Split (e.g., 50:1 split ratio).[7]

-

Oven Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI).

-

Scan Range: m/z 40-400.

-

3. Data Analysis:

-

The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Impurity identification can be performed by comparing the mass spectra of unknown peaks with a spectral library (e.g., NIST).[7]

Purification of this compound

Recrystallization is the most common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful recrystallization.

Experimental Protocol: Recrystallization of this compound

This general protocol can be adapted for the purification of this compound.

1. Solvent Selection:

-

An ideal solvent should dissolve this compound well at its boiling point but poorly at room temperature.

-

Based on literature for similar compounds, suitable solvents or solvent systems to screen include methanol/water, ethanol, isopropanol, or hexane/ethyl acetate (B1210297) mixtures.[8][9] A published purification method for adamantane suggests recrystallization from aqueous methanol.[10]

2. Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent and heat the mixture with stirring.

-

Continue adding small portions of the hot solvent until the solid is completely dissolved.[8]

3. Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot gravity filtration of the solution to remove them. This step should be done quickly to prevent premature crystallization.[8]

4. Crystallization:

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8]

-

Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[8]

5. Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

-

Dry the purified crystals under vacuum to remove residual solvent.[8]

Visualizing the Quality Control Workflow

A typical workflow for the quality control of a purchased lot of this compound is depicted in the following diagram. This process ensures that the material meets the required purity specifications before its use in sensitive applications.

Caption: A typical quality control workflow for this compound.

References

- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. alfa-labotrial.com [alfa-labotrial.com]

- 4. CAS 770-71-8 | this compound - Synblock [synblock.com]

- 5. This compound|770-71-8|lookchem [lookchem.com]

- 6. Naarini [admin.naarini.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. This compound | 770-71-8 [chemicalbook.com]

The Adamantane Scaffold: A Comprehensive Technical Guide to its Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a tricyclic hydrocarbon with a unique, rigid, and cage-like structure, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its distinct three-dimensional architecture and lipophilic nature impart favorable physicochemical properties to molecules, influencing their biological activity, pharmacokinetic profiles, and material characteristics.[1][3] Since the discovery of adamantane in petroleum in 1933, its derivatives have found widespread applications, from antiviral and neuroprotective agents to high-performance polymers and advanced nanomaterials.[2] This in-depth technical guide provides a comprehensive overview of adamantane derivatives in research, focusing on their synthesis, characterization, and applications, with a particular emphasis on drug development.

The incorporation of the adamantane moiety can significantly enhance the therapeutic potential of a drug by improving its metabolic stability, increasing its bioavailability, and providing a rigid framework for precise interaction with biological targets.[3] Notable examples of adamantane-based drugs include the antiviral agent amantadine (B194251), the anti-Alzheimer's drug memantine (B1676192), and the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin, used in the management of type 2 diabetes.[1][] In materials science, the introduction of adamantane into polymer backbones leads to materials with exceptional thermal stability, high glass transition temperatures, and improved mechanical strength.[5][6] Furthermore, the ability of adamantane to participate in host-guest chemistry, particularly with cyclodextrins, has opened up new avenues in drug delivery and the development of self-assembling nanosystems.[5][7]

This guide will delve into the synthesis of key adamantane derivatives, provide detailed experimental protocols for their characterization and evaluation, and present quantitative data in a structured format for easy comparison. Additionally, it will visualize key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the role of adamantane derivatives in modern research.

Data Presentation

Pharmacokinetic Properties of Adamantane-Based Drugs

The adamantane scaffold significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of drugs. The following table summarizes the key pharmacokinetic parameters of several prominent adamantane-containing therapeutic agents.[8][9]

| Parameter | Amantadine | Rimantadine | Memantine | Adapalene |

| Bioavailability (%) | 86-90 | >90 | ~100 | Low (topical) |

| Time to Peak Plasma Concentration (Tmax) (hours) | ~2-4 (Immediate Release) | ~6 | 3-8 | Not Applicable (topical) |

| Plasma Protein Binding (%) | ~67 | ~40 | ~45 | Not Applicable (topical) |

| Volume of Distribution (Vd) (L/kg) | 3-8 | Not fully characterized | 9-11 | Distributes in epidermis/dermis |

| Metabolism | Minimal (5-15% acetylated) | Extensively in the liver (hydroxylation, glucuronidation) | Partial hepatic (N-glucuronide, 6-hydroxy, 1-nitroso-deaminated metabolites) | ~25% (glucuronides) |

| Primary Route of Excretion | Urine (90% unchanged) | Urine | Urine (unchanged and metabolites) | Feces |

| Half-life (t1/2) (hours) | 12-18 | 24-36 | 60-80 | Not well defined systemically |

Data compiled from multiple sources. Direct comparison should be made with caution.[8][9]

Physicochemical Properties of Adamantane-Containing Polymers

The incorporation of the rigid adamantane cage into polymer backbones imparts significant improvements in their thermal and mechanical properties.[6][10]

| Polymer Type | Adamantane Derivative Used | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (T10) (°C) | Solubility |

| Polyimides | 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane | 248 - 308 | > 500 (in air and nitrogen) | Soluble in NMP and other organic solvents |

| Poly(enaminonitriles) | 1,3-bis(1-chloro-2,2-dicyanovinyl)adamantane | Not specified | > 320 (in air) | Excellent in polar aprotic solvents |

| Polycarbonates | 1,3-bis(4-hydroxyphenyl)adamantane | >200 | >450 | Soluble in common organic solvents |

| Poly(1,3-adamantylene alkylene)s | 1,3-bis(ω-alkenyl)adamantane derivatives | Varies with alkylene chain length | 452–456 | Soluble in chlorinated solvents |

Data is indicative of the enhanced properties conferred by the adamantane moiety.[5][11]

Experimental Protocols

Synthesis of Amantadine Hydrochloride

This protocol describes a convenient two-step synthesis of amantadine hydrochloride from 1-bromoadamantane (B121549).[2]

Step 1: Synthesis of N-(1-adamantyl)acetamide

-

In a reaction vessel, combine 1-bromoadamantane and acetylamide.

-

Slowly add concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to 125 °C for 3.5 hours.

-

After cooling, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain N-(1-adamantyl)acetamide.

Step 2: Hydrolysis to Amantadine Hydrochloride

-

To the N-(1-adamantyl)acetamide obtained in the previous step, add a solution of sodium hydroxide (B78521) in diethylene glycol.

-

Heat the mixture to reflux (125-130 °C) for 7.5 hours to facilitate hydrolysis.

-

After cooling, dilute the reaction mixture with water and extract the free amantadine base with a suitable organic solvent (e.g., ether).

-

Bubble anhydrous hydrogen chloride gas through the ethereal solution of amantadine to precipitate amantadine hydrochloride.

-

Filter the precipitate, wash with ether, and dry under vacuum to yield amantadine hydrochloride.

Synthesis of Memantine Hydrochloride

This protocol outlines a two-step synthesis of memantine hydrochloride from 1,3-dimethyladamantane (B135411).[3]

Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyladamantane

-

Slowly add 1,3-dimethyladamantane to nitric acid at 20–25 °C over 30 minutes with stirring. Continue stirring for 1 hour.

-

Add formamide (B127407) to the mixture over 30 minutes.

-

Heat the reaction mixture to 85 °C over 2 hours.

-

After the reaction is complete, cool the mixture to 5–10 °C and pour it into ice-cold water.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain N-formyl-1-amino-3,5-dimethyladamantane.

Step 2: Hydrolysis to Memantine Hydrochloride

-

In a round-bottom flask, mix N-formyl-1-amino-3,5-dimethyladamantane with water and a 36% solution of hydrochloric acid.

-

Stir the mixture for 10 minutes, then heat to reflux for 1 hour.

-

Concentrate the reaction mixture to half its volume under vacuum.

-

Add n-hexane to the solution and heat to reflux for 30 minutes.

-

Cool the reaction mixture to 5–10 °C for 1 hour to precipitate the product.

-

Filter the white solid, wash with n-hexane, and dry to yield memantine hydrochloride.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of adamantane derivatives.[12][13]

Sample Preparation:

-

Dissolve 5-10 mg of the adamantane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[13]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.[14]

Instrument Setup:

-

Place the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).[13]

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-